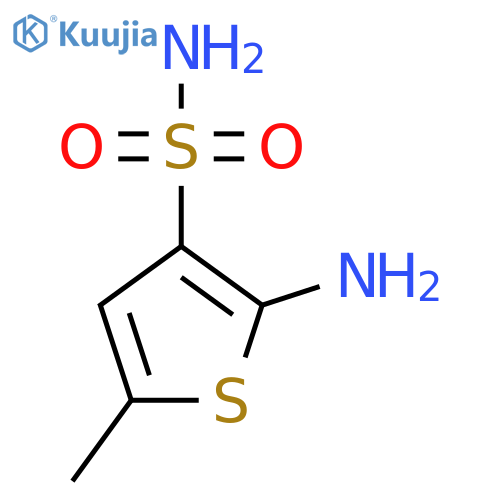

Cas no 2172497-24-2 (2-amino-5-methylthiophene-3-sulfonamide)

2172497-24-2 structure

商品名:2-amino-5-methylthiophene-3-sulfonamide

2-amino-5-methylthiophene-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-5-methylthiophene-3-sulfonamide

- 2172497-24-2

- EN300-1629588

-

- インチ: 1S/C5H8N2O2S2/c1-3-2-4(5(6)10-3)11(7,8)9/h2H,6H2,1H3,(H2,7,8,9)

- InChIKey: KQVHLDQWLUIBQV-UHFFFAOYSA-N

- ほほえんだ: S(C1=C(N)SC(C)=C1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 192.00271985g/mol

- どういたいしつりょう: 192.00271985g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 123Ų

2-amino-5-methylthiophene-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1629588-1.0g |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 1g |

$1557.0 | 2023-06-04 | ||

| Enamine | EN300-1629588-0.1g |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 0.1g |

$1371.0 | 2023-06-04 | ||

| Enamine | EN300-1629588-2.5g |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 2.5g |

$3051.0 | 2023-06-04 | ||

| Enamine | EN300-1629588-5.0g |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 5g |

$4517.0 | 2023-06-04 | ||

| Enamine | EN300-1629588-50mg |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 50mg |

$1308.0 | 2023-09-22 | ||

| Enamine | EN300-1629588-250mg |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 250mg |

$1432.0 | 2023-09-22 | ||

| Enamine | EN300-1629588-0.5g |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 0.5g |

$1495.0 | 2023-06-04 | ||

| Enamine | EN300-1629588-10.0g |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 10g |

$6697.0 | 2023-06-04 | ||

| Enamine | EN300-1629588-10000mg |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 10000mg |

$6697.0 | 2023-09-22 | ||

| Enamine | EN300-1629588-1000mg |

2-amino-5-methylthiophene-3-sulfonamide |

2172497-24-2 | 1000mg |

$1557.0 | 2023-09-22 |

2-amino-5-methylthiophene-3-sulfonamide 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

2172497-24-2 (2-amino-5-methylthiophene-3-sulfonamide) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量